5-Phenylpenta-2,4-dienal

Photochemistry UV Spectrophotometry Analytical Chemistry

5-Phenylpenta-2,4-dienal (CAS 13466-40-5), also known as (2E,4E)-5-phenylpenta-2,4-dienal, is an α,β-unsaturated aldehyde featuring a conjugated diene system and a terminal phenyl substituent. This structure provides an extended π-conjugated system, which imparts distinct electronic properties and reactivity patterns compared to simpler cinnamaldehyde analogs.

Molecular Formula C11H10O
Molecular Weight 158.2 g/mol
CAS No. 13466-40-5
Cat. No. B075885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenylpenta-2,4-dienal
CAS13466-40-5
Molecular FormulaC11H10O
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC=CC=O
InChIInChI=1S/C11H10O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1-10H/b6-2+,9-5+
InChIKeyUWTZBVTWSKWXMN-VDESZNBCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenylpenta-2,4-dienal (CAS 13466-40-5) – Essential Compound Profile for Procurement and Research


5-Phenylpenta-2,4-dienal (CAS 13466-40-5), also known as (2E,4E)-5-phenylpenta-2,4-dienal, is an α,β-unsaturated aldehyde featuring a conjugated diene system and a terminal phenyl substituent . This structure provides an extended π-conjugated system, which imparts distinct electronic properties and reactivity patterns compared to simpler cinnamaldehyde analogs . It serves as a versatile synthetic intermediate for constructing complex heterocycles, polycyclic frameworks, and biologically active derivatives, including root gravitropism inhibitors and antimicrobial agents [1].

Why 5-Phenylpenta-2,4-dienal is Not a Direct Replacement for Cinnamaldehyde


While 5-phenylpenta-2,4-dienal can be synthesized via aldol condensation of cinnamaldehyde with propanal , its extended conjugated system leads to fundamentally different photophysical and reactivity properties. For example, the extended conjugation bathochromically shifts the UV absorption maximum from cinnamaldehyde's ~290 nm to 323 nm [1], altering its performance in UV-dependent applications. Furthermore, the extended diene system enables unique regio- and diastereoselective transformations, such as 1,6-additions, that are not possible with the shorter cinnamaldehyde framework [2]. Substituting 5-phenylpenta-2,4-dienal with cinnamaldehyde in a synthetic or materials application would therefore compromise both optical and chemical outcomes.

Head-to-Head Quantitative Evidence for 5-Phenylpenta-2,4-dienal Differentiation


UV Absorption Shift: 5-Phenylpenta-2,4-dienal vs. Cinnamaldehyde

In a comparative study of cinnamaldehyde and its basic hydrolysis products, 5-phenyl-2,4-pentadienal (PPDA) was isolated and characterized [1]. The compound exhibits a maximum UV absorption wavelength (λmax) of 323 nm [1], while cinnamaldehyde typically shows λmax near 290 nm [2]. This represents a bathochromic shift of approximately 33 nm due to the extended conjugated diene system.

Photochemistry UV Spectrophotometry Analytical Chemistry

Diastereoselectivity in Sulfur Ylide Cyclopropanation

A computational (DFT) study by Janardanan and Sunoj directly compared the reaction of dimethylsulfonium benzylide with 5-phenylpenta-2,4-dienal and the enone pent-3-en-2-one [1]. For the dienal, the 1,4-conjugate addition pathway was thermodynamically favored and predicted to yield high diastereoselectivity in favor of the 2,3-trans cyclopropanecarbaldehyde product [1]. This contrasts with the enone substrate, where a different distribution of products is expected. The extended conjugation in the dienal uniquely enables a 1,6-mode of attack, a pathway not available to simpler enones or aldehydes [1].

Synthetic Methodology Diastereoselectivity Cyclopropanation

Selective Root Gravitropism Inhibition by a Direct Derivative

While 5-phenylpenta-2,4-dienal itself is primarily an intermediate, its direct oxidation product, (2Z,4E)-5-phenylpenta-2,4-dienoic acid (ku-76), has demonstrated highly selective biological activity [1]. In a lettuce radicle assay, ku-76 inhibited root gravitropic bending at a concentration of 5 μM without any concomitant growth inhibition [1][2]. This functional selectivity is directly linked to the 5-phenylpenta-2,4-dienal scaffold and differentiates it from related cinnamic acid derivatives, which often show broader toxicity or different activity profiles.

Plant Physiology Gravitropism Inhibitors Structure-Activity Relationship

Validated Application Scenarios for 5-Phenylpenta-2,4-dienal Procurement


Synthesis of Stereodefined Cyclopropane and Heterocyclic Building Blocks

Researchers aiming to construct complex molecules with high stereocontrol should procure 5-phenylpenta-2,4-dienal for its unique reactivity with sulfur ylides. Computational and experimental evidence confirms that its extended conjugation directs 1,4-conjugate addition pathways, enabling the highly diastereoselective synthesis of 2,3-trans cyclopropanecarbaldehydes [1]. This is a distinct synthetic advantage over simpler enones or aldehydes, making it a strategic intermediate for medicinal chemistry and natural product synthesis.

Development of UV-Sensitive Materials and Analytical Standards

Due to its characterized UV absorption maximum at 323 nm, 5-phenylpenta-2,4-dienal is a suitable building block for UV filters, photoresponsive materials, or analytical method development [2]. Its distinct spectral signature allows for its use as a standard in chromatographic or spectrophotometric analysis, particularly in studies involving the degradation or transformation of cinnamaldehyde-derived products [2].

Synthesis of Plant Growth Regulators Targeting Gravitropism

5-Phenylpenta-2,4-dienal is the direct synthetic precursor to (2Z,4E)-5-phenylpenta-2,4-dienoic acid (ku-76) and its analogs, which are established as potent and selective inhibitors of root gravitropism [3]. For research in plant biology, agricultural chemistry, or chemical genetics, this compound serves as the critical starting material for generating a well-validated class of probes with a unique functional selectivity profile (inhibition of gravitropic bending without affecting root elongation) [3].

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